2-Chloro-6-phenoxybenzo[d]thiazole is a chemical compound with the molecular formula and a molar mass of approximately 261.73 g/mol. It is characterized by the presence of a chloro group, a phenoxy group, and a benzo[d]thiazole moiety. This compound is identified by its CAS number 1188139-84-5 and is classified under the category of heterocyclic compounds, specifically benzothiazoles, which are known for their diverse biological activities and applications in medicinal chemistry.
2-Chloro-6-phenoxybenzo[d]thiazole can be sourced from various chemical suppliers and is often used in research settings due to its interesting structural features that lend themselves to further chemical transformations. Its classification as a heterocyclic compound places it among other similar compounds that exhibit significant pharmacological properties, including antimicrobial and anticancer activities.
The synthesis of 2-chloro-6-phenoxybenzo[d]thiazole typically involves multi-step organic reactions. One common method employs the reaction between appropriate phenolic compounds and chlorinated thiazoles under specific conditions that facilitate the formation of the desired product.
The molecular structure of 2-chloro-6-phenoxybenzo[d]thiazole features:
The structural representation can be denoted using SMILES notation as ClC1=CC=CC2=C1C(=NCS2)C=C
which highlights the connectivity of atoms within the molecule.
2-Chloro-6-phenoxybenzo[d]thiazole can undergo various chemical reactions, including:
The mechanism of action for 2-chloro-6-phenoxybenzo[d]thiazole involves:
The efficiency of these mechanisms can be influenced by factors such as solvent choice, temperature, and concentration of reactants.
2-Chloro-6-phenoxybenzo[d]thiazole has several applications in scientific research:
CAS No.: 11088-09-8
CAS No.: 13983-27-2
CAS No.: 8006-58-4
CAS No.: 1976-85-8
CAS No.: 53938-08-2
CAS No.: